An In-depth Technical Guide to the Synthesis of Telmisartan Tert-Butyl Ester
An In-depth Technical Guide to the Synthesis of Telmisartan Tert-Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for telmisartan tert-butyl ester, a key intermediate in the production of the angiotensin II receptor antagonist, telmisartan. This document outlines the chemical reactions, key starting materials, and detailed experimental protocols. All quantitative data is summarized for clarity, and the synthesis pathway is visualized using a chemical structure diagram.
Core Synthesis Pathway
The synthesis of telmisartan tert-butyl ester primarily involves the N-alkylation of the pre-formed bis-benzimidazole core, 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole, with tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate. This reaction is typically carried out in the presence of a strong base in a polar aprotic solvent.
The overall synthesis can be broken down into three main stages:
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Synthesis of the Bis-benzimidazole Core: Formation of 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole.
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Synthesis of the Biphenyl Moiety: Preparation of tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate.
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N-Alkylation: The coupling of the bis-benzimidazole core with the biphenyl moiety to yield telmisartan tert-butyl ester.
Quantitative Data Summary
The following tables summarize the quantitative data for the key reaction steps.
Table 1: Synthesis of tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Ratio |
| tert-Butyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate | 268.35 | 268.0 kg | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 157.3 kg | ~1.0 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 1.6 kg | Catalyst |
| Methyl Acetate | 74.08 | 572 L | Solvent |
| Product | Molecular Weight ( g/mol ) | Yield | |
| tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate | 347.25 | 295 kg (85%) |
Table 2: N-Alkylation to form Telmisartan Tert-Butyl Ester
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Ratio |
| 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole | 304.39 | 10 g (0.0329 mol) | 1.0 |
| tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate | 347.25 | 11.44 g (0.0329 mol) | 1.0 |
| Potassium tert-butoxide | 112.21 | 3.7 g (0.0329 mol) | 1.0 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 60 mL | Solvent |
| Product | Molecular Weight ( g/mol ) | Yield | |
| Telmisartan tert-butyl ester | 570.73 | Not explicitly stated |
Experimental Protocols
Synthesis of 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole (Bis-benzimidazole Core)
The synthesis of the bis-benzimidazole core is a multi-step process that begins with the acylation of 4-amino-3-methylbenzoic acid methyl ester.[1][2] This is followed by nitration, reduction of the nitro group, and subsequent cyclization to form the first benzimidazole ring.[1][2] After saponification, the resulting carboxylic acid is condensed with N-methyl-1,2-phenylenediamine to afford the final bis-benzimidazole product.[1] A common method for the final condensation involves heating the precursors in the presence of polyphosphoric acid.[1][3]
Detailed Protocol for Condensation Step: A suspension of 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid (50 g) in poly(phosphoric acid) (300 g) is heated to 70-75 °C and maintained for 30 minutes.[3] N-methyl-o-phenylenediamine dihydrochloride (45 g) is then added in portions over 2 hours, and the reaction is continued at 70-75°C for 1 hour.[3] The temperature is then raised to 130-135°C and maintained for 10 hours.[3] After cooling, the reaction mixture is poured into water, and the pH is adjusted to 8.0-8.5 with an aqueous ammonia solution.[3] The precipitated solid is collected by filtration, washed with hot water, and dried to yield 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole.[3]
Synthesis of tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate
This key intermediate is synthesized via a free-radical bromination of tert-butyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate.[4]
Detailed Protocol: In a large-scale reactor, 268.0 kg of tert-butyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate, 157.3 kg of N-bromosuccinimide (NBS), and 1.6 kg of azobisisobutyronitrile (AIBN) are mixed in 572 liters of methyl acetate.[4] The mixture is heated to 60 °C until the solution becomes nearly colorless.[4] The solvent is then partially distilled off, and isopropanol and water are added, followed by anhydrous sodium acetate.[4] The mixture is cooled to 15-25 °C to precipitate the product.[4] The solid is collected by centrifugation, washed with an acetone/water mixture, and dried to yield 295 kg (85%) of tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate.[4]
Synthesis of Telmisartan Tert-Butyl Ester via N-Alkylation
This is the final coupling step to produce the target molecule.
Detailed Protocol: 10 g (0.0329 mol) of 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole is dissolved in 60 ml of dimethyl sulfoxide (DMSO) at room temperature.[5] To this solution, 3.7 g (0.0329 mol) of potassium tert-butoxide is added, and the mixture is stirred for 30 minutes.[5] The reaction is then cooled to 20 °C, and a solution of 11.44 g (0.0329 mol) of tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate is added.[5] The reaction mixture is stirred at room temperature for 3 hours.[5] The reaction is quenched by pouring the mixture into 400 ml of water and the product is extracted with dichloromethane.[5] The organic layer is then processed to isolate the crude telmisartan tert-butyl ester.[2] Purification can be achieved through recrystallization or column chromatography.[5]
Synthesis Pathway Diagram
References
- 1. 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole | 152628-02-9 | Benchchem [benchchem.com]
- 2. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole | 152628-02-9 [chemicalbook.com]
- 4. tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate | 114772-40-6 [chemicalbook.com]
- 5. US8691999B2 - Process for the preparation of telmisartan - Google Patents [patents.google.com]
